

Spectroscopic Data of 2-Ethoxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxyethyl acetate

Cat. No.: B089778

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This guide provides a comprehensive overview of the spectroscopic data for **2-ethoxyethyl acetate**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate understanding and application in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **2-ethoxyethyl acetate**.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Varies by instrument

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.22	t	2H	-O-CH ₂ -CH ₂ -O-
~3.63	t	2H	-O-CH ₂ -CH ₂ -O-
~3.55	q	2H	CH ₃ -CH ₂ -O-
~2.09	s	3H	CH ₃ -C(=O)-
~1.22	t	3H	CH ₃ -CH ₂ -O-

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[1]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: Varies by instrument

Chemical Shift (δ) ppm	Carbon Type	Assignment
~170.9	C	C=O
~68.4	CH ₂	-O-CH ₂ -CH ₂ -O-
~63.8	CH ₂	-O-CH ₂ -CH ₂ -O-
~66.7	CH ₂	CH ₃ -CH ₂ -O-
~21.0	CH ₃	CH ₃ -C(=O)-
~15.1	CH ₃	CH ₃ -CH ₂ -O-

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.[2]

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2978	Strong	C-H stretch	Alkane
~1743	Strong	C=O stretch	Ester
~1240	Strong	C-O stretch	Ester
~1118	Strong	C-O-C stretch	Ether
~1045	Strong	C-O stretch	Ester

Note: Peak positions and intensities are characteristic and may show slight variations.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
132	Low	$[M]^+$ (Molecular Ion)
89	Moderate	$[M - CH_3CO]^+$
72	High	$[CH_2=O-CH_2CH_3]^+$
59	High	$[CH_3CH_2O=CH_2]^+$
45	Very High	$[CH_3CH_2O]^+$
43	High	$[CH_3CO]^+$

Note: Fragmentation patterns can be complex and the proposed fragments are based on common fragmentation pathways for esters and ethers.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation:
 - Dissolve approximately 5-25 mg of **2-ethoxyethyl acetate** in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). For ^{13}C NMR, a more concentrated solution may be required to obtain a good signal-to-noise ratio in a reasonable time.[\[3\]](#)
 - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the $CDCl_3$.

- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with a small number of scans.
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to ^1H NMR.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat **2-ethoxyethyl acetate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)[\[4\]](#)[\[5\]](#)
 - Place a second salt plate on top of the first, creating a thin liquid film between the plates. [\[4\]](#)[\[5\]](#) Ensure there are no air bubbles trapped in the film.
- Instrument Setup and Data Acquisition:
 - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO_2 and water vapor.[\[4\]](#)
 - Acquire the IR spectrum of the **2-ethoxyethyl acetate** sample.
 - Label the significant peaks with their corresponding wavenumbers.

- Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator for storage.^[4]^[5]

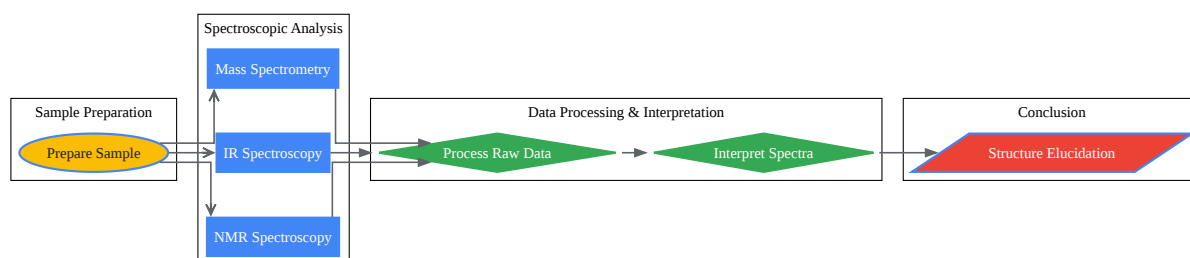
Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - For a volatile liquid like **2-ethoxyethyl acetate**, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
 - If using GC-MS, inject a small volume of a dilute solution of the analyte into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.^[6]
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($[M]^+$), which is a radical cation.^[7]
 - The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, characteristic ions.
 - The ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

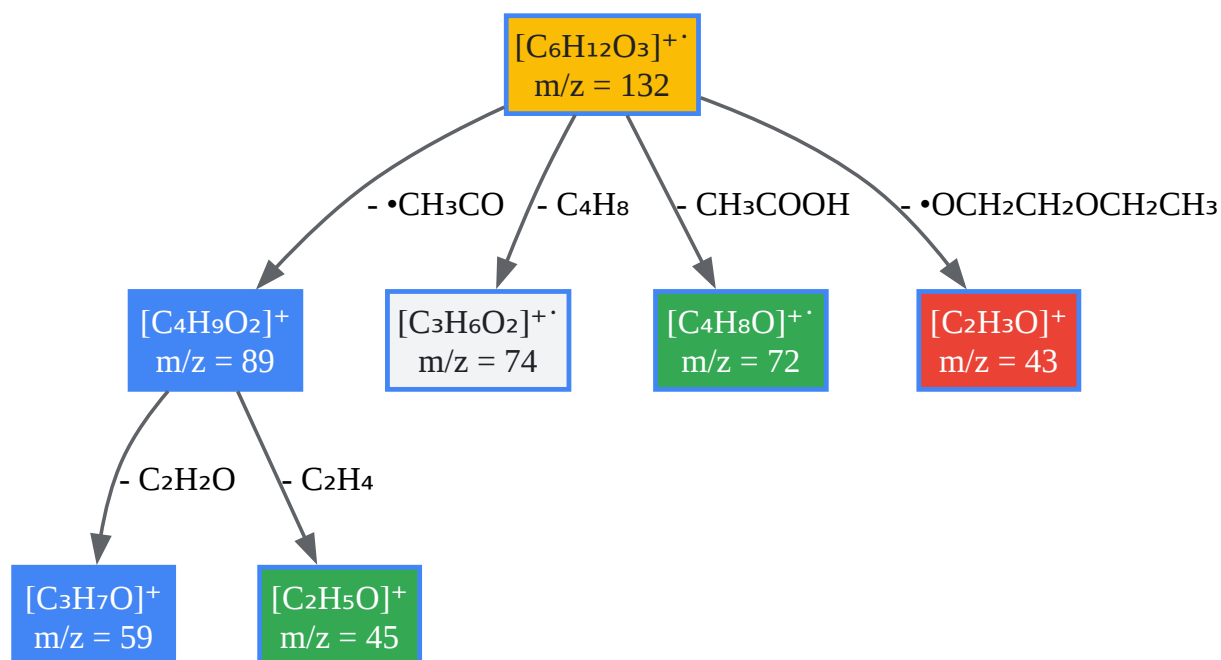


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Caption: General workflow for spectroscopic analysis.

Fragmentation Pattern of 2-Ethoxyethyl Acetate in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for the molecular ion of **2-ethoxyethyl acetate** under electron ionization conditions.



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Caption: Plausible fragmentation of **2-ethoxyethyl acetate**.

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